REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[C:7](=[O:18])[C:6]=1[C:19]([O:21]CC)=[O:20])[CH3:3]>CCO>[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[C:7](=[O:18])[C:6]=1[C:19]([OH:21])=[O:20])[CH3:3]
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Name
|
|
Quantity
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7.7 L
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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1.1 kg
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Type
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reactant
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Smiles
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C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)OCC
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Name
|
|
Quantity
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3.85 L
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
|
62 (± 2) °C
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Type
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CUSTOM
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Details
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The resulted slurry was stirred for 20 min at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Next, the mixture was cooled to 50-54° C.
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Type
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CUSTOM
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Details
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methanol was removed by vacuum distillation
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 20-25° C.
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Type
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ADDITION
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Details
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the pH was adjusted to 8.0 to 8.5 by addition of 30% sodium carbonate solution (8.5 L)
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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WASH
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Details
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the aqueous layer was washed three times with DCM (4 L)
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Type
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ADDITION
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Details
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Next, charcoal (0.7 kg) was charged to the aqueous layer
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Type
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FILTRATION
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Details
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the layer was filtered through a celite bed
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Type
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ADDITION
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Details
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To the filtrate was added 1.5 N HCl until the pH
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Type
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FILTRATION
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Details
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The solids were filtered off
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Type
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WASH
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Details
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washed with water (15 L)
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Type
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CUSTOM
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Details
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dried under vacuum at 50-55° C. until the loss
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Type
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CUSTOM
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Details
|
on drying
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Type
|
WAIT
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Details
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slurried for 15 min at 40° C
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Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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FILTRATION
|
Details
|
the solids were filtered off
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Type
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WASH
|
Details
|
washed with ethyl acetate (1 L)
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Type
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CUSTOM
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Details
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dried at 40-45° C. under vacuum for 10 hrs
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Duration
|
10 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 kg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |